Methoxymethyl allyl ether

Vue d'ensemble

Description

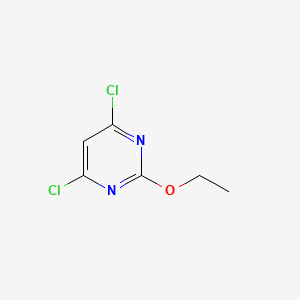

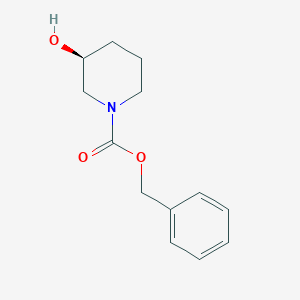

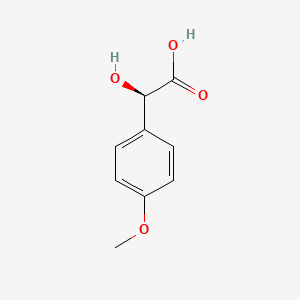

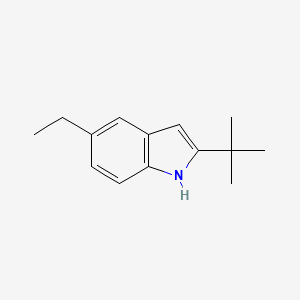

Methoxymethyl allyl ether is a functional group with the formula ROCH2OCH3, abbreviated as MOM . It is a kind of chloroalkyl ether and, like its congeners, often employed in organic synthesis to protect alcohols . The molecular formula is C5H10O2 and the molecular weight is 102.1317 .

Synthesis Analysis

The synthesis of ethers, including this compound, can be achieved through various methods. One of the common methods is the Williamson synthesis of ethers, which involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .Molecular Structure Analysis

The molecular structure of this compound consists of an oxygen atom bonded to two alkyl groups . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo a Claisen rearrangement when heated, forming gamma, delta-unsaturated ketones or aldehydes . It can also be hydrolyzed to the corresponding alcohols and acids employing a catalytic amount of bismuth triflate in an aqueous medium .Physical And Chemical Properties Analysis

This compound has a molecular weight of 102.1317 . The physical and chemical properties of ethers, in general, can be determined by the alkyl groups bonded to the oxygen atom .Applications De Recherche Scientifique

Efficient Deprotective Methods

Methoxyethoxymethyl (MEM) and Methoxymethyl (MOM) ethers, including those of allylic alcohols, can be efficiently cleaved by pyridinium paratoluenesulfonate in specific solvents, demonstrating a valuable deprotective method in synthetic chemistry (Monti, Leandri, Klos-Ringuet, & Corriol, 1983).

Methoxymethylation Reagent

Methoxymethyl-2-pyridylsulfide is an effective methoxymethylating agent for a range of alcohols and phenols, including tertiary and allylic alcohols, facilitating the creation of MOM ethers under mild conditions. This method is also applied to avermectin aglycones (Marcune, Karady, Dolling, & Novak, 1999).

Hydrolysis of MOM Ethers

Bismuth triflate is used to hydrolyze methoxymethyl (MOM) ethers to corresponding alcohols in an aqueous medium. This method is selective and operates at ambient temperature (Reddy, Rao, Kumar, & Rao, 2003).

Gold-Catalyzed Rearrangement

Methoxymethyl ethers derived from silylcyclopropenyl carbinols can be rearranged to [(Z)-(dimethylphenylsilyl)methylene]cyclopropanes using a gold-catalyzed process, demonstrating an application in organic synthesis (Hiault, Archambeau, Miege, Meyer, & Cossy, 2016).

Rearrangement in Carbohydrates

Allyl ethers, including those in carbohydrates, can be rearranged and subsequently cleaved using specific catalysts, offering a method for temporary protection of hydroxy groups (Bieg & Szeja, 1985).

Ion-Molecule Reactions

Allyl methyl ether demonstrates unique ion-molecule reactions, relevant in mass spectrometry and analytical chemistry (Maquestian, Beugnies, Flammang, Houriet, Rolli, & Bouchoux, 1988).

Claisen Rearrangement with Superacids

Claisen rearrangement of allyl aryl ethers can be efficiently catalyzed by solid superacids, useful in the production of allyl phenols for various industrial applications (Yadav & Lande, 2005).

Ring-Opening Metathesis Polymerization

Methoxymethyl ether derivatives are used in the polymerization of cyclooctenes, showcasing applications in materials science and polymer chemistry (Kobayashi, Fukuda, Kataoka, & Tanaka, 2016).

Cleavage with Boron Trifluoride-Methyl Sulfide Complex

The cleavage of allyl phenyl and methyl phenyl ethers with boron trifluoride-methyl sulfide complex demonstrates the impact of reaction conditions on reaction rates, relevant in organic synthesis (Konieczny, Maciejewski, & Konieczny, 2005).

Efficient Catalysis

Silica sulfuric acid acts as an efficient catalyst for the methoxymethylation of alcohols under solvent-free conditions, indicating its potential in green chemistry (Niknam, Zolfigol, Khorramabadi-zad, Zare, & Shayegh, 2006).

Mécanisme D'action

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .

Safety and Hazards

Orientations Futures

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers, is a key organic reaction that could be explored further for the synthesis of Methoxymethyl allyl ether . Additionally, the development of more efficient and eco-friendly methods for the deprotection of this compound could be a potential area of future research .

Propriétés

IUPAC Name |

3-(methoxymethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITJIDNECMXYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435547 | |

| Record name | METHOXYMETHYL ALLYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62322-45-6 | |

| Record name | METHOXYMETHYL ALLYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)